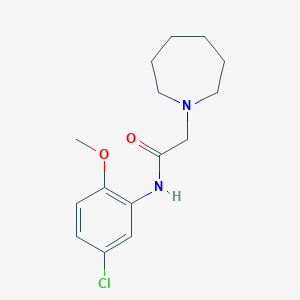

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compounds I found are “1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]propan-1-one” and "1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]ethan-1-one" . These compounds have similar structures to the one you mentioned.

Molecular Structure Analysis

The molecular formula for “1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]propan-1-one” is C16H23ClN2O2 and its molecular weight is 310.81902 . For “1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]ethan-1-one”, the molecular formula is C15H21ClN2O2 and its molecular weight is 296.79244 .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

Acetochlor, alachlor, butachlor, and metolachlor, which are structurally related to 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, have been extensively studied for their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of these herbicides. For instance, Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and highlighted the role of cytochrome P450 isoforms in human metabolism of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis Applications

In the field of green chemistry, there is a focus on the synthesis of important intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, which is crucial for producing azo disperse dyes. Zhang Qun-feng (2008) explored the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel catalyst, showcasing an environmentally friendly synthesis method (Zhang, 2008).

Herbicide Activity and Soil Interactions

The effectiveness and interaction of chloroacetamide herbicides with soil properties have been a subject of study. Research by Banks and Robinson (1986) on acetochlor, alachlor, and metolachlor revealed insights into their reception and activity in soil affected by wheat straw and irrigation. This research is vital for understanding the environmental impact and efficacy of these herbicides in agricultural settings (Banks & Robinson, 1986).

Biodegradation Studies

The biodegradation of chloroacetamide herbicides, such as acetochlor, is critical for understanding their environmental fate. Wang et al. (2015) investigated the role of the cytochrome P450 system EthBAD in the N-deethoxymethylation of acetochlor by Rhodococcus sp., providing insights into the microbial degradation pathways of these herbicides (Wang et al., 2015).

Herbicide Adsorption and Efficacy

The adsorption, mobility, and efficacy of herbicides like alachlor and metolachlor in soil are influenced by various soil properties. Peter and Weber (1985) correlated the adsorption of these herbicides with soil organic matter, clay content, and surface area, providing essential data for optimizing herbicide application and understanding environmental interactions (Peter & Weber, 1985).

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-20-14-7-6-12(16)10-13(14)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXUPTGDYDNUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323915 |

Source

|

| Record name | 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

CAS RN |

752214-91-8 |

Source

|

| Record name | 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate](/img/structure/B2758355.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2758357.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)

![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)

![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)